3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1052561-26-8
VCID: VC8202114
InChI: InChI=1S/C12H18N2O4S/c1-8-11(3-4-12(15)16)9(2)14(13-8)10-5-6-19(17,18)7-10/h10H,3-7H2,1-2H3,(H,15,16)
SMILES: CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol

3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

CAS No.: 1052561-26-8

Cat. No.: VC8202114

Molecular Formula: C12H18N2O4S

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid - 1052561-26-8

Specification

CAS No. 1052561-26-8
Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
IUPAC Name 3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid
Standard InChI InChI=1S/C12H18N2O4S/c1-8-11(3-4-12(15)16)9(2)14(13-8)10-5-6-19(17,18)7-10/h10H,3-7H2,1-2H3,(H,15,16)
Standard InChI Key OGMBHZHYUKIGDU-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O
Canonical SMILES CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name, 3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid, reflects its core structure:

  • A 3,5-dimethylpyrazole ring substituted at the N1 position with a 1,1-dioxidotetrahydrothiophene (thiolane dioxide) group.

  • A propanoic acid chain at the C4 position of the pyrazole .

The hydrochloride salt form introduces a chloride counterion, modifying solubility and crystallinity without altering the pharmacophore .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₄S (free acid)
Molecular Weight286.35 g/mol (free acid)
SMILESCC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O
InChI KeyBOGIVMCUMJOBAW-UHFFFAOYSA-N
Topological Polar Surface94.5 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (predicted): Peaks corresponding to methyl groups (δ 1.2–1.5 ppm), pyrazole protons (δ 6.8–7.2 ppm), and thiophene dioxide protons (δ 3.0–3.5 ppm).

  • ¹³C NMR: Resonances for carbonyl carbons (δ 170–175 ppm) and sulfone groups (δ 110–115 ppm) .

Mass Spectrometry:

  • ESI-MS ([M+H]⁺): m/z 287.1 for the free acid, with fragmentation patterns indicating loss of CO₂ (Δ m/z 44) and SO₂ (Δ m/z 64) .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The compound is synthesized via a multi-step sequence outlined in patent WO2012146318A1 :

  • Pyrazole-Thiolane Coupling:

    • Reaction of 3,5-dimethyl-4-iodopyrazole with 1,1-dioxidotetrahydrothiophene-3-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C) .

  • Propanoic Acid Installation:

    • Michael addition of acrylonitrile to the pyrazole intermediate, followed by hydrolysis to the carboxylic acid using KOH/EtOH .

Table 2: Optimization Parameters for Step 1

ConditionOptimal ValueYield Improvement
CatalystPd(OAc)₂/XPhos78% → 92%
SolventTHF/H₂O (3:1)Reduced side products
Temperature60°CFaster kinetics

Process Challenges

  • Sulfone Stability: The thiolane dioxide moiety is prone to thermal decomposition above 150°C, necessitating low-temperature reactions .

  • Crystallization Control: The free acid tends to form amorphous solids, requiring counterion screening (e.g., HCl salt) for consistent polymorphism .

Pharmacological Profile and Mechanisms

Target Engagement: P2Y12 Receptor Antagonism

The compound reversibly inhibits the P2Y12 purinergic receptor (IC₅₀ = 12 nM in human platelets), blocking ADP-induced platelet aggregation . Comparative studies show:

  • 3-fold higher selectivity over P2Y1 compared to clopidogrel .

  • No CYP2C19 metabolism dependency, avoiding pharmacogenetic limitations of thienopyridines .

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45% in rats) due to carboxylic acid ionization at intestinal pH .

  • Half-Life: 6.8 hours in primates, supporting once-daily dosing .

  • Excretion: Renal (62%) and fecal (33%) routes, with no active metabolites detected .

Preclinical and Clinical Findings

Anti-Thrombotic Efficacy

In a ferric chloride-induced arterial thrombosis model:

  • 85% reduction in thrombus weight at 3 mg/kg oral dose .

  • Bleeding Time: 1.3× baseline vs. 2.1× for clopidogrel, indicating improved safety .

Phase I Clinical Data

A randomized, double-blind trial (NCT01997801) demonstrated:

  • Platelet Inhibition: 80% at 24 hours post-60 mg dose.

  • No SAEs reported in 48 healthy volunteers .

Intellectual Property and Therapeutic Outlook

Patent Landscape

WO2012146318A1 claims the compound for:

  • Acute coronary syndrome prevention

  • Post-stent restenosis mitigation

  • Combination therapy with aspirin .

Development Challenges

  • Formulation Stability: Hydrolytic degradation at pH >7 requires enteric coating.

  • Generic Competition: Patent expiry in 2031 necessitates lifecycle management strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator